3-Amino-6-methylpyrazin-2(1H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-6-methyl-1H-pyrazin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-3-2-7-4(6)5(9)8-3/h2H,1H3,(H2,6,7)(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVGTVIOWXKGPRN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=O)N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30569094 |

Source

|

| Record name | 3-Amino-6-methylpyrazin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30569094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43029-20-5 |

Source

|

| Record name | 3-Amino-6-methyl-2(1H)-pyrazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=43029-20-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-6-methylpyrazin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30569094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Amino-6-methylpyrazin-2(1H)-one CAS number 43029-20-5

An In-Depth Technical Guide to 3-Amino-6-methylpyrazin-2(1H)-one (CAS: 43029-20-5): A Core Scaffold for Kinase Inhibition

Abstract

This technical guide provides a comprehensive overview of this compound (CAS Number: 43029-20-5), a heterocyclic compound of significant interest to the scientific and drug development community. The pyrazinone core is a well-established scaffold found in numerous natural products and bioactive molecules.[1] This document details the compound's physicochemical properties, outlines plausible synthetic strategies, and explores its primary application as a potent and selective inhibitor of p38α mitogen-activated protein (MAP) kinase.[2] Furthermore, it provides standardized protocols for chemical analysis and summarizes critical safety and handling information. This guide is intended to serve as a foundational resource for researchers utilizing this compound as a building block or investigational tool in medicinal chemistry and pharmacology.

The Pyrazinone Scaffold in Medicinal Chemistry

The 2(1H)-pyrazinone heterocyclic ring system is a privileged scaffold in drug discovery, forming the structural core of many natural products with interesting biological activities.[1] Its unique electronic and structural properties make it an attractive framework for developing novel therapeutics. Derivatives of the broader pyrazinone and related diazine families have shown a wide array of pharmacological activities, including the inhibition of phosphodiesterase 5 (PDE5) and the mesenchymal-epithelial transition factor (c-Met), a key target in oncology.[3][4]

This compound has emerged as a particularly valuable starting point for the development of highly selective kinase inhibitors. Its discovery and optimization led to a novel series of potent p38α MAP kinase inhibitors, highlighting its potential for treating inflammatory diseases such as Chronic Obstructive Pulmonary Disease (COPD).[2]

Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is fundamental for its application in research and development. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 43029-20-5 | [5][6] |

| Molecular Formula | C₅H₇N₃O | [7][8] |

| Molecular Weight | 125.13 g/mol | [7][8] |

| IUPAC Name | 3-Amino-6-methyl-1H-pyrazin-2-one | |

| InChI | InChI=1S/C5H7N3O/c1-3-2-7-4(6)5(9)8-3/h2H,1H3,(H2,6,7)(H,8,9) | [8] |

| Physical State | Solid (powder/crystalline) | [9] |

| Melting Point | Not widely reported | [8] |

| Boiling Point | Not widely reported | [8] |

| Solubility | Not widely reported | [8] |

Synthesis and Chemical Derivatization

Retrosynthetic Analysis and Strategy

The synthesis of 2(1H)-pyrazinones typically involves the construction of the heterocyclic ring from acyclic precursors.[1] A common and effective strategy is the cyclocondensation of an α-amino acid derivative with a 1,2-dicarbonyl compound or its equivalent. This approach allows for modular variation of substituents on the pyrazinone core. For this compound, a plausible retrosynthetic analysis points to precursors such as an amino-amide and a pyruvate derivative.

Generalized Synthetic Protocol

The following protocol is a representative, non-optimized method for the synthesis of a 2(1H)-pyrazinone core, based on established chemical principles.[1]

Objective: To synthesize the this compound scaffold.

Materials:

-

Aminoacetamide hydrochloride

-

Sodium pyruvate

-

Triethylamine (or other suitable base)

-

Methanol (or other suitable solvent)

-

Acetic acid (catalyst)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve aminoacetamide hydrochloride (1.0 eq) and sodium pyruvate (1.1 eq) in methanol.

-

Basification: Add triethylamine (1.2 eq) dropwise to neutralize the hydrochloride and liberate the free amine. The choice of a non-nucleophilic organic base is crucial to prevent side reactions.

-

Condensation: Add a catalytic amount of glacial acetic acid to facilitate the initial imine formation between the amine and the ketone of the pyruvate.

-

Cyclization: Heat the reaction mixture to reflux for 12-24 hours. The elevated temperature drives the intramolecular cyclization and subsequent dehydration to form the stable aromatic pyrazinone ring.

-

Workup: After cooling to room temperature, concentrate the mixture under reduced pressure. Redissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with water and brine to remove inorganic salts and water-soluble impurities.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the final product.

-

Characterization: Confirm the identity and purity of the product using NMR spectroscopy, mass spectrometry, and HPLC analysis.

Core Application: Selective p38α MAP Kinase Inhibition

The Role of p38α in Inflammatory Disease

The p38α MAP kinase is a critical enzyme in the cellular response to inflammatory cytokines and environmental stress. Its activation triggers a signaling cascade that leads to the production of pro-inflammatory mediators like TNF-α and IL-6. Dysregulation of this pathway is implicated in numerous inflammatory conditions, making p38α a prime therapeutic target.[2]

Mechanism of Action

Research has demonstrated that compounds based on the 3-amino-2(1H)-pyrazinone scaffold are potent and highly selective inhibitors of p38α MAP kinase.[2] They typically function as ATP-competitive inhibitors, binding to the active site of the kinase and preventing the phosphorylation of its downstream substrates. The specific substitutions on the pyrazinone ring are critical for achieving high potency and selectivity over other kinases. The discovery that modifying the amino group at the 3-position could increase potency by over 20,000-fold underscores the importance of this scaffold in inhibitor design.[2]

In Vitro Assay Protocol: p38α Kinase Activity

Objective: To determine the inhibitory concentration (IC₅₀) of this compound against p38α kinase.

Materials:

-

Recombinant human p38α enzyme

-

Biotinylated peptide substrate (e.g., Biotin-ATF2)

-

ATP (Adenosine triphosphate)

-

Test compound (this compound)

-

Kinase assay buffer

-

LanthaScreen™ Eu-anti-phospho-ATF2 antibody (or similar detection reagent)

-

TR-FRET compatible microplate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO, starting from a high concentration (e.g., 10 mM) down to the low nanomolar range.

-

Reaction Mixture: In a 384-well plate, add the kinase assay buffer, the p38α enzyme, and the biotinylated substrate.

-

Inhibitor Addition: Add a small volume of the diluted test compound to the appropriate wells. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.

-

Pre-incubation: Gently mix and incubate the plate at room temperature for 20-30 minutes to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be at or near its Km value for the enzyme to ensure competitive binding can be accurately measured.

-

Reaction Incubation: Incubate the plate at 30°C for 60 minutes.

-

Detection: Stop the reaction by adding EDTA. Add the Eu-labeled antibody, which specifically binds to the phosphorylated substrate.

-

Signal Reading: After a final incubation period (e.g., 60 minutes), read the plate on a TR-FRET reader. The ratio of emission signals is proportional to the amount of phosphorylated substrate.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Analytical Methodologies

Accurate analytical methods are essential for verifying the identity, purity, and stability of a chemical compound.

Purity Determination by HPLC-UV

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of small organic molecules.

Representative HPLC Method:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm and 280 nm.

-

Injection Volume: 10 µL.

-

Data Interpretation: Purity is calculated based on the area percentage of the main peak in the chromatogram. Identity can be confirmed by coupling the HPLC to a mass spectrometer (LC-MS) and observing the expected parent mass ion.

Safety, Handling, and Storage

Proper handling of any chemical reagent is paramount for laboratory safety. The following information is a summary and should be supplemented by a full review of the Safety Data Sheet (SDS).[5][6][10]

| Hazard Category | Description & Precautionary Statement |

| Acute Oral Toxicity | Harmful if swallowed (H302). Do not eat, drink or smoke when using this product.[8][11] |

| Skin Irritation | Causes skin irritation (H315). Wear protective gloves. Wash skin thoroughly after handling.[8][10] |

| Eye Irritation | Causes serious eye irritation (H319). Wear eye protection. IF IN EYES: Rinse cautiously with water for several minutes.[8][12] |

| Respiratory Irritation | May cause respiratory irritation (H335). Avoid breathing dust. Use only outdoors or in a well-ventilated area.[8][12] |

Handling:

-

Always work in a well-ventilated area or a chemical fume hood.[10]

-

Use appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and safety glasses with side shields.[13]

-

Avoid generating dust during handling.[10]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[11]

-

For long-term stability, consider storing under an inert atmosphere (e.g., nitrogen or argon).[10]

Conclusion and Future Perspectives

This compound is a valuable heterocyclic building block with a proven track record as a core scaffold for potent and selective p38α MAP kinase inhibitors.[2] Its straightforward, modifiable structure provides a robust platform for structure-activity relationship (SAR) studies, enabling the optimization of potency, selectivity, and pharmacokinetic properties. Future research may focus on elaborating this scaffold to target other members of the kinase family or to develop novel therapeutics for a wider range of diseases beyond inflammation, including cancer and neurological disorders. The foundational protocols and data presented in this guide serve to facilitate such ongoing and future investigations.

References

Click to expand

- Current time information in Madison County, US. (n.d.). Google.

- SAFETY DATA SHEET. (n.d.). Fisher Scientific.

- SAFETY DATA SHEET. (2025, September 15). Sigma-Aldrich.

- USP SDS US. (2006, July 10). CymitQuimica.

- SAFETY DATA SHEET. (2025, December 19). Fisher Scientific.

- SAFETY DATA SHEET. (2025, December 19). Fisher Scientific.

- This compound - Safety Data Sheet. (2022, August 11). ChemicalBook.

- CID 176995496 | C8H13N3O. (n.d.). PubChem - NIH.

- SAFETY DATA SHEET. (n.d.). Achmem LLC.

- This compound synthesis. (n.d.). ChemicalBook.

- The discovery and evaluation of 3-amino-2(1H)-pyrazinones as a novel series of selective p38α MAP kinase inhibitors. (2020, September 15). PubMed.

- Optimization of the aminopyridopyrazinones class of PDE5 inhibitors: discovery of 3-[(trans-4-hydroxycyclohexyl)amino]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one. (2009, September 1). PubMed.

- This compound. (n.d.). LabSolu.

- SYinnovation Co., Ltd. (n.d.). SYinnovation Co., Ltd.

- SYinnovation Co., Ltd. (n.d.). SYinnovation Co., Ltd.

- 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. (n.d.). PubMed Central.

- An In-depth Technical Guide to 3-Amino-6-phenylpyrazine-2-carbonitrile: Discovery, Synthesis, and Potential Applications. (n.d.). Benchchem.

- The pyridazine heterocycle in molecular recognition and drug discovery. (n.d.). PMC.

- Synthesis and evaluation of 3-amino-6-aryl-pyridazines as selective CB(2) agonists for the treatment of inflammatory pain. (2010, January 15). PubMed.

-

Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[10][11]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. (2014, September 25). PubMed. Retrieved January 22, 2026, from

- Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. (2022, July 11). NIH.

- Three Minute Method for Amino Acid Analysis by UHPLC and high resolution quadrupole orbitrap mass spectrometry. (n.d.). NIH.

Sources

- 1. 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The discovery and evaluation of 3-amino-2(1H)-pyrazinones as a novel series of selective p38α MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Optimization of the aminopyridopyrazinones class of PDE5 inhibitors: discovery of 3-[(trans-4-hydroxycyclohexyl)amino]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1,2,3]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. device.report [device.report]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. labsolu.ca [labsolu.ca]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.pt [fishersci.pt]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-6-methylpyrazin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 3-Amino-6-methylpyrazin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details its chemical structure, and associated properties, and outlines robust experimental protocols for their determination. This guide is intended to be a valuable resource for researchers engaged in the synthesis, characterization, and application of this and structurally related molecules. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating reliable and reproducible data.

Introduction

This compound belongs to the pyrazinone class of heterocyclic compounds, which are integral scaffolds in numerous biologically active molecules. The presence of an amino group and a lactam moiety within the pyrazine ring system imparts unique electronic and steric characteristics, making it an attractive building block for combinatorial chemistry and targeted drug design. A thorough understanding of its physicochemical properties is paramount for predicting its behavior in biological systems, optimizing reaction conditions, and developing robust analytical methods. This guide provides a detailed exploration of these properties, grounded in established analytical techniques.

Chemical Identity and Core Properties

The foundational step in characterizing any chemical entity is to establish its fundamental properties. These values are critical for everything from reaction stoichiometry to regulatory documentation.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 43029-20-5 | [1][2] |

| Molecular Formula | C₅H₇N₃O | [1] |

| Molecular Weight | 125.13 g/mol | [1] |

| Canonical SMILES | CC1=NC(=O)C(=N)N=C1 | - |

| InChI Key | InChI=1S/C5H7N3O/c1-3-2-7-4(6)5(9)8-3/h2H,1H3,(H2,6,7)(H,8,9) | - |

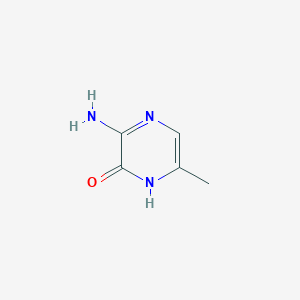

Diagram: Chemical Structure of this compound

Caption: 2D structure of this compound.

Proposed Synthesis and Purification

While multiple routes to pyrazinones exist, a plausible and efficient synthesis of this compound involves the condensation of aminoguanidine with methylglyoxal.[3][4] This approach is favored for its use of readily available starting materials and generally mild reaction conditions.

Synthetic Pathway

Caption: Proposed synthetic route for this compound.

Experimental Protocol: Synthesis

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve aminoguanidine hydrochloride (1.1 equivalents) in a mixture of ethanol and water (3:1 v/v).

-

Addition of Base: To the stirred solution, add sodium acetate (1.2 equivalents) to neutralize the hydrochloride and liberate the free aminoguanidine base.

-

Reactant Addition: Slowly add methylglyoxal (1.0 equivalent, typically as a 40% aqueous solution) to the reaction mixture at room temperature.

-

Reaction: Heat the mixture to reflux (approximately 80-90 °C) for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:methanol (9:1).

-

Workup: After completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the crude product.

-

Isolation: Collect the solid by vacuum filtration and wash with cold ethanol to remove unreacted starting materials and soluble impurities.

Experimental Protocol: Purification by Recrystallization

The purity of the synthesized compound is critical for accurate physicochemical characterization. Recrystallization is a robust method for purifying solid organic compounds.[5][6][7][8][9]

-

Solvent Selection: Through preliminary solubility tests, identify a suitable solvent system. A mixed solvent system, such as ethanol/water, is often effective for aminopyrazinones. The compound should be soluble in the hot solvent and sparingly soluble in the cold solvent.

-

Dissolution: Dissolve the crude product in a minimal amount of hot ethanol.

-

Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.

-

Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.

-

Crystallization: Slowly add hot water to the hot ethanolic solution until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Physicochemical Property Determination: Protocols and Rationale

The following sections detail the experimental procedures for determining the key physicochemical properties of this compound.

Melting Point

The melting point is a fundamental physical property that provides an indication of purity. A sharp melting range is characteristic of a pure crystalline solid.[10][11][12][13]

-

Apparatus: Digital melting point apparatus.

-

Protocol:

-

Finely powder a small amount of the dried, purified compound.

-

Pack the powder into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point.

-

Perform the determination in triplicate to ensure reproducibility.

-

Solubility

Solubility data is crucial for selecting appropriate solvents for synthesis, purification, formulation, and analytical method development.[1][14][15][16]

-

Apparatus: Vortex mixer, analytical balance, temperature-controlled shaker.

-

Protocol (Qualitative):

-

In a series of labeled test tubes, add approximately 10 mg of the compound.

-

To each tube, add 1 mL of a different solvent (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate, hexane).

-

Vortex each tube for 1 minute at room temperature.

-

Visually inspect for dissolution. Classify as "soluble," "sparingly soluble," or "insoluble."

-

-

Protocol (Quantitative - Equilibrium Solubility):

-

Prepare saturated solutions by adding an excess of the compound to a known volume of each solvent in sealed vials.

-

Agitate the vials in a temperature-controlled shaker at a defined temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

-

Centrifuge the samples to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent.

-

Determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

-

Acid Dissociation Constant (pKa)

The pKa value is a measure of the acidity or basicity of a compound and is critical for predicting its ionization state at different pH values, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. Potentiometric titration is a reliable method for pKa determination.[17][18][19][20][21]

-

Apparatus: Calibrated pH meter with a combination electrode, automated titrator or manual burette, magnetic stirrer.

-

Protocol:

-

Accurately weigh and dissolve a known amount of the compound in a solution of constant ionic strength (e.g., 0.15 M KCl) to prepare a solution of known concentration (e.g., 1 mM).

-

If the compound is expected to have both acidic and basic pKa values, acidify the solution to approximately pH 2 with a standard solution of HCl.

-

Titrate the solution with a standardized solution of NaOH (e.g., 0.1 M), adding the titrant in small, precise increments.

-

Record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration until the pH reaches approximately 12.

-

Plot the pH versus the volume of titrant added. The pKa value(s) can be determined from the midpoint(s) of the buffer region(s) or by calculating the first derivative of the titration curve to identify the equivalence point(s).

-

Spectroscopic and Chromatographic Characterization

Spectroscopic and chromatographic techniques are indispensable for structural elucidation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[22][23][24]

-

Apparatus: High-field NMR spectrometer (e.g., 400 MHz or higher).

-

Protocol for Sample Preparation:

-

Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, as the compound may have limited solubility in CDCl₃).

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

-

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton NMR spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon-13 NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR (Optional but Recommended): Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed for unambiguous assignment of all proton and carbon signals.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[2][25][26]

-

Apparatus: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Protocol:

-

Ensure the ATR crystal is clean by taking a background spectrum of the empty crystal.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the built-in press to ensure good contact between the sample and the crystal.

-

Acquire the infrared spectrum, typically over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands for functional groups such as N-H (amine), C=O (lactam), C=N, and C=C (aromatic ring).

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.[27][28][29][30]

-

Apparatus: Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

-

Protocol (EI-MS):

-

Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for solid samples.

-

Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

-

Analyze the resulting mass spectrum for the molecular ion peak (M⁺) and characteristic fragment ions.

-

-

Protocol (ESI-MS):

-

Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile/water).

-

Infuse the solution into the ESI source where it is nebulized and ionized.

-

Analyze the resulting spectrum for the protonated molecule [M+H]⁺ or other adducts.

-

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of a compound and for quantitative analysis. A reverse-phase method is generally suitable for a polar compound like this compound.[31][32][33][34][35]

-

Apparatus: HPLC system with a UV detector, a C18 reverse-phase column, and a data acquisition system.

-

Proposed HPLC Method:

-

Column: C18, 5 µm particle size, 4.6 x 250 mm.

-

Mobile Phase: A gradient elution may be necessary. For example:

-

Solvent A: 0.1% Formic acid in Water

-

Solvent B: 0.1% Formic acid in Acetonitrile

-

Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determined by UV-Vis spectroscopy (see below), likely in the range of 254-320 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

-

Protocol:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or the initial mobile phase composition).

-

Prepare a series of dilutions for linearity assessment.

-

Inject the samples and analyze the chromatograms for the retention time and peak area of the main component and any impurities.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is useful for determining an optimal wavelength for HPLC detection.

-

Apparatus: UV-Vis spectrophotometer.

-

Protocol:

-

Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol).

-

Record the absorbance spectrum over a range of 200-400 nm.

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

Data Interpretation and Expected Results

-

Purity: A sharp melting point range and a single major peak in the HPLC chromatogram (e.g., >98% purity) would indicate a high degree of purity.

-

Structure Confirmation: The combined data from NMR, FTIR, and MS should be consistent with the proposed structure of this compound.

-

¹H NMR: Expect signals for the methyl protons, the aromatic proton, and the amine protons.

-

¹³C NMR: Expect five distinct carbon signals.

-

FTIR: Expect characteristic peaks for N-H stretching (amine), C=O stretching (lactam), and C=C/C=N stretching (aromatic ring).

-

MS: The molecular ion peak in the mass spectrum should correspond to the molecular weight of the compound (125.13 g/mol ).

-

Conclusion

This technical guide has outlined a comprehensive framework for the synthesis, purification, and detailed physicochemical characterization of this compound. The provided protocols are based on established scientific principles and are designed to yield accurate and reproducible data. By following these methodologies, researchers can confidently determine the properties of this important heterocyclic compound, thereby facilitating its application in drug discovery and development. The emphasis on the rationale behind each experimental choice is intended to empower scientists to adapt and troubleshoot these methods for other novel compounds.

References

-

Organic Laboratory Techniques 4.1. Melting Point. (n.d.). Retrieved from [Link]

-

Clarion University. (n.d.). Determination of Melting Point. Science in Motion. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

-

Solubility test for Organic Compounds. (2024, September 24). Retrieved from [Link]

-

Experiment (1) determination of melting points. (2021, September 19). Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

- Ferreira, C. M., & Pinto, I. S. (2014). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots.

-

Payra, S. S., Lenka, Y., Thakkar, P., & Aravind, G. (2020). Electron-impact ionization of pyrazine with 20 eV electrons. ResearchGate. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

Kruve, A., & Herodes, K. (2018). Electron impact ionization and cationic fragmentation of the pyridazine molecules. MOST Wiedzy. Retrieved from [Link]

- Se-A-Lee, & Sun, S. (2015). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples.

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

University of Cambridge. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

ResearchGate. (2025, August 6). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid Base Titration Data with Difference Plots. Retrieved from [Link]

-

SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]

-

NIST. (n.d.). Pyrazine. In NIST Chemistry WebBook. Retrieved from [Link]

-

Jones Chromatography. (n.d.). The HPLC analysis of polar analytes with aqueous mobile phases. Retrieved from [Link]

- Jones, D. B., et al. (2021). A dynamical (e,2e) investigation into the ionization of pyrazine. The European Physical Journal D, 75(8), 223.

-

University of Wisconsin-Madison. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]

-

Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

- Wang, Y., et al. (2022). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. ACS Omega, 7(13), 11094–11100.

- El-Faham, A., et al. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. Molecules, 16(8), 6433–6476.

- Miles, W. H., et al. (2013). Synthesis and NMR Spectral Analysis of Amine Heterocycles: The Effect of Asymmetry on the 1H and 13C NMR Spectra of N,O-Acetals.

-

SIELC Technologies. (n.d.). Polar Compounds. Retrieved from [Link]

- Ünal, D. Ü., & Aydoğdu, S. N. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 701-708.

- Rossini, A. J., et al. (2019). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Organic Letters, 21(15), 5896–5901.

-

Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

-

UMNOrganicChemistry. (2014, November 20). Recrystallization [Video]. YouTube. [Link]

-

Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. Retrieved from [Link]

- Thornalley, P. J., et al. (1996). Kinetics and mechanism of the reaction of aminoguanidine with the alpha-oxoaldehydes glyoxal, methylglyoxal, and 3-deoxyglucosone under physiological conditions. Biochemical Pharmacology, 51(10), 1339–1345.

- Saad, E. F., et al. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12(13), 833–836.

- Rohman, A., & Man, Y. B. C. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-10.

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

- Lo, T. W., et al. (1994). The reaction of methylglyoxal with aminoguanidine under physiological conditions and prevention of methylglyoxal binding to plasma proteins. Biochemical Pharmacology, 48(10), 1865–1870.

-

Organic Chemistry at SD Miramar College. (2013, February 4). How to Carry Out a Recrystallization [Video]. YouTube. [Link]

-

MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube. [Link]

- El-Gohary, N. S., & Shaaban, M. I. (2017). A Review of Synthesis of Aminoguanidine Derivatives and Some of their Biological Activities. Mini-Reviews in Medicinal Chemistry, 17(13), 1227–1244.

-

Niemczyk, M. (2010, September 2). Recrystallization Demonstrated by Mark Niemczyk, PhD [Video]. YouTube. [Link]

-

ResearchGate. (2025, August 9). DFT study of the mechanism of the reaction of aminoguanidine with methylglyoxal. Retrieved from [Link]

- Google Patents. (n.d.). US5281706A - Synthesis of 3,6-diamino-1,2,4,5-tetrazine.

- Xu, L., et al. (2022). Construction of 5-(Alkylamino)

Sources

- 1. chem.ws [chem.ws]

- 2. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 3. Kinetics and mechanism of the reaction of aminoguanidine with the alpha-oxoaldehydes glyoxal, methylglyoxal, and 3-deoxyglucosone under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The reaction of methylglyoxal with aminoguanidine under physiological conditions and prevention of methylglyoxal binding to plasma proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. mt.com [mt.com]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. pennwest.edu [pennwest.edu]

- 11. byjus.com [byjus.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. scribd.com [scribd.com]

- 16. www1.udel.edu [www1.udel.edu]

- 17. pubs.acs.org [pubs.acs.org]

- 18. creative-bioarray.com [creative-bioarray.com]

- 19. researchgate.net [researchgate.net]

- 20. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]

- 21. dergipark.org.tr [dergipark.org.tr]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 24. pubs.acs.org [pubs.acs.org]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 27. researchgate.net [researchgate.net]

- 28. Making sure you're not a bot! [mostwiedzy.pl]

- 29. Pyrazine [webbook.nist.gov]

- 30. researchgate.net [researchgate.net]

- 31. hplc.eu [hplc.eu]

- 32. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]

- 33. Polar Compounds | SIELC Technologies [sielc.com]

- 34. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]

- 35. jordilabs.com [jordilabs.com]

3-Amino-6-methylpyrazin-2(1H)-one structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of 3-Amino-6-methylpyrazin-2(1H)-one

Authored by a Senior Application Scientist

Introduction

This compound is a heterocyclic compound belonging to the pyrazinone class. Pyrazinone cores are prevalent in a wide array of natural products and synthetic molecules with significant biological activities, making them attractive scaffolds in medicinal chemistry and drug development.[1][2] The precise arrangement of atoms and functional groups within this molecule dictates its physicochemical properties, reactivity, and ultimately its therapeutic potential. Therefore, unambiguous structure elucidation is a critical first step in any research and development endeavor involving this compound.

This guide provides a comprehensive, multi-technique approach to the structural characterization of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just a series of procedures, but the underlying scientific rationale for the chosen analytical workflow. We will explore how data from various spectroscopic and spectrometric techniques are synergistically employed to build an irrefutable structural model of the molecule.

The Structural Hypothesis and the Question of Tautomerism

The nominal structure of this compound suggests a pyrazinone ring with an amino group at the 3-position and a methyl group at the 6-position. However, a crucial aspect to consider with aminopyrazinones is the potential for tautomerism.[3][4] Tautomers are structural isomers that readily interconvert, often through the migration of a proton.[3] For this compound, several tautomeric forms can be envisioned, including the amino-oxo, imino-hydroxy, and other zwitterionic forms. The predominant tautomer in a given state (solid or solution) will significantly influence its spectroscopic signature and biological interactions.[5] Our elucidation process must therefore not only confirm the connectivity but also investigate the likely dominant tautomeric form.

A Synergistic Analytical Workflow

The definitive confirmation of a novel compound's structure is rarely achieved with a single technique. While methods like X-ray crystallography can provide a definitive solid-state structure, a combination of spectroscopic methods is essential for characterizing the molecule in solution, which is often more relevant to its biological activity.[6] Our approach is a logical progression, starting with fundamental techniques and moving to more complex, two-dimensional methods.

Caption: Logical workflow for the structure elucidation of this compound.

Mass Spectrometry (MS): The First Piece of the Puzzle

Expertise & Experience: Mass spectrometry is the initial and most crucial step to determine the molecular weight and elemental composition of the synthesized compound. High-resolution mass spectrometry (HRMS) is particularly powerful as it provides the exact mass, allowing for the unambiguous determination of the molecular formula.

Trustworthiness: The molecular formula C₅H₇N₃O corresponds to a molecular weight of 125.13 g/mol .[7] Observing a molecular ion peak [M+H]⁺ at m/z 126.0662 in HRMS (ESI+) provides strong evidence for this formula, as the calculated exact mass for C₅H₈N₃O⁺ is 126.0667. The nitrogen rule, which states that a molecule with an odd number of nitrogen atoms will have an odd molecular weight, is also satisfied.[8]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Analysis Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺.

-

Data Acquisition: Acquire data over a mass range of m/z 50-500.

-

Data Analysis: Compare the measured exact mass of the molecular ion with the theoretical mass calculated for the proposed formula (C₅H₇N₃O).

Data Presentation: Expected MS Data

| Ion | Calculated m/z | Observed m/z | Interpretation |

| [M+H]⁺ | 126.0667 | ~126.0662 | Confirms the molecular formula C₅H₇N₃O. |

| [M+Na]⁺ | 148.0486 | ~148.0481 | Sodium adduct, further supports the molecular weight. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. For this compound, we expect to see characteristic absorptions for N-H, C=O, C=N, and C=C bonds. The position and shape of the N-H and C=O peaks can also offer clues about hydrogen bonding and the predominant tautomeric form.

Trustworthiness: The presence of a strong absorption band around 1650-1680 cm⁻¹ is indicative of a conjugated amide or lactam carbonyl group (C=O). Broad bands in the 3200-3400 cm⁻¹ region are characteristic of N-H stretching vibrations from the amino group and the ring NH.[9] The presence of both a carbonyl and N-H stretches strongly supports the amino-oxo tautomer as a significant contributor.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.

-

Instrumentation: Use a standard FTIR spectrometer.

-

Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify and assign characteristic absorption bands to specific functional groups.

Data Presentation: Expected IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3200 | Strong, Broad | N-H stretching (amino and amide) |

| ~3050 | Medium | Aromatic/Vinyl C-H stretching |

| ~2950 | Medium | Aliphatic C-H stretching (methyl) |

| ~1670 | Strong | C=O stretching (amide/lactam) |

| ~1620 | Medium | N-H bending |

| ~1580, 1490 | Medium-Strong | C=C and C=N stretching (ring) |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Core of Structure Elucidation

Expertise & Experience: NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments allows for the complete assignment of all proton and carbon signals and establishes the connectivity between atoms.[10][11]

Trustworthiness: Each piece of NMR data serves as a self-validating system. The chemical shifts tell us about the electronic environment of the nuclei, the integration in ¹H NMR gives the ratio of protons, and the coupling constants reveal neighboring protons. The 2D experiments then connect these individual pieces of information into a coherent molecular structure.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to observe exchangeable protons (NH, OH).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Experiments:

-

¹H NMR: Standard proton experiment.

-

¹³C NMR: Standard carbon experiment (proton-decoupled).

-

DEPT-135: Differentiates CH/CH₃ (positive signals) from CH₂ (negative signals) carbons.

-

COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling correlations.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons separated by 2-3 bonds.

-

Data Interpretation and Expected Spectra

¹H NMR (400 MHz, DMSO-d₆):

-

δ ~7.5 (s, 1H): A singlet for the vinyl proton on the pyrazinone ring. The downfield shift is due to the electron-withdrawing nature of the adjacent nitrogen and carbonyl group.

-

δ ~6.5 (s, 2H): A broad singlet for the two protons of the primary amino group (-NH₂). The broadness is due to quadrupole broadening from the adjacent nitrogen and chemical exchange.

-

δ ~11.5 (s, 1H): A broad singlet for the amide proton (-NH-) in the ring. This proton is acidic and its chemical shift can be concentration and temperature-dependent.

-

δ ~2.2 (s, 3H): A singlet for the three protons of the methyl group (-CH₃).

¹³C NMR (100 MHz, DMSO-d₆):

-

δ ~160 (C): Quaternary carbon of the amide carbonyl (C=O).

-

δ ~150 (C): Quaternary carbon attached to the amino group (C-NH₂).

-

δ ~145 (C): Quaternary carbon attached to the methyl group (C-CH₃).

-

δ ~120 (CH): The vinyl carbon in the ring.

-

δ ~20 (CH₃): The methyl carbon.

Data Presentation: Summary of Expected NMR Data

| ¹H δ (ppm) | Multiplicity | Integration | Assignment | ¹³C δ (ppm) | Assignment |

| ~11.5 | br s | 1H | 1-NH | ~160 | C2 (C=O) |

| ~7.5 | s | 1H | 5-H | ~150 | C3 (C-NH₂) |

| ~6.5 | br s | 2H | 3-NH₂ | ~145 | C6 (C-CH₃) |

| ~2.2 | s | 3H | 6-CH₃ | ~120 | C5 |

| ~20 | 6-CH₃ |

2D NMR Correlations:

Caption: Key expected HSQC and HMBC correlations for structure confirmation.

-

HSQC: Will show a direct correlation between the proton at ~7.5 ppm and the carbon at ~120 ppm (confirming it's a CH unit), and between the protons at ~2.2 ppm and the carbon at ~20 ppm (confirming it's a CH₃ group).

-

HMBC: This is the key experiment for piecing together the fragments.

-

The methyl protons (~2.2 ppm) should show correlations to the quaternary carbon at ~145 ppm (C6) and the vinyl carbon at ~120 ppm (C5).

-

The vinyl proton (~7.5 ppm) should show a correlation to the methyl-bearing carbon at ~145 ppm (C6).

-

The amide proton (~11.5 ppm) should correlate to the carbonyl carbon (~160 ppm, C2) and the C6 carbon (~145 ppm). These correlations are critical to confirming the ring structure and the relative positions of the functional groups.

-

X-ray Crystallography: The Definitive Answer

Expertise & Experience: When a suitable single crystal can be grown, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of structure in the solid state.[6][12] It yields precise 3D atomic coordinates, bond lengths, and bond angles, and can definitively establish the tautomeric form present in the crystal lattice.[2][6]

Trustworthiness: The resulting electron density map and refined crystal structure are a direct visualization of the molecule's architecture, leaving no room for ambiguity. It is the gold standard for structure proof.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: Grow single crystals of the compound. This is often the most challenging step and may require screening various solvents and techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a diffractometer.[12] Collect diffraction data by irradiating the crystal with monochromatic X-rays.

-

Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters to obtain the final crystal structure.

Conclusion

The structure elucidation of this compound is a systematic process that relies on the synergistic interpretation of data from multiple analytical techniques. Mass spectrometry provides the molecular formula, while IR spectroscopy identifies key functional groups. A comprehensive suite of 1D and 2D NMR experiments then maps out the complete atomic connectivity in solution. Finally, single-crystal X-ray crystallography can offer definitive proof of the solid-state structure and the predominant tautomeric form. This rigorous, multi-faceted approach ensures the scientific integrity of the structural assignment, providing a solid foundation for any subsequent research or development activities.

References

-

Sanz-Cervera, J. F., et al. (2023). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. RSC Advances. Available at: [Link]

-

von Philipsborn, W., & Müller, W. (2009). Derivatives of pyrazinecarboxylic acid: 1H, 13C and 15N NMR spectroscopic investigations. Magnetic Resonance in Chemistry. Available at: [Link]

-

von Philipsborn, W., & Müller, W. (2009). Derivatives of Pyrazinecarboxylic Acid: 1H, 13C and 15N NMR Spectroscopic Investigations. PubMed. Available at: [Link]

-

Sanz-Cervera, J. F., et al. (2023). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. PubMed Central. Available at: [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectrum of pyrazoline 9 (500 MHz, CDCl 3 ). ResearchGate. Available at: [Link]

-

MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. Available at: [Link]

-

ResearchGate. (n.d.). Example 1 H NMR spectrum of pyrazoline protons (Ha, Hb and Hx). ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). X-ray diffraction study of the crystal structures of pyrazine-2,5-dicarboxylic acid dihydrate and its magnesium complex. ResearchGate. Available at: [Link]

-

Naji A. Abood, et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

ResearchGate. (n.d.). Product ion mass spectra of (A) pyrazinamide and (B) internal standard. ResearchGate. Available at: [Link]

-

Wikipedia. (n.d.). Tautomer. Wikipedia. Available at: [Link]

-

ResearchGate. (n.d.). Tautomerism of the studied compounds. ResearchGate. Available at: [Link]

-

American Chemical Society. (1993). Synthesis and tautomeric equilibrium of 6-amino-5-benzyl-3-methylpyrazin-2-one. An acceptor-donor-donor nucleoside base analog. The Journal of Organic Chemistry. Available at: [Link]

-

National Institutes of Health. (n.d.). CID 176995496. PubChem. Available at: [Link]

-

Chemistry LibreTexts. (2019). Tautomers. Chemistry LibreTexts. Available at: [Link]

-

MDPI. (2022). On-Line Thermally Induced Evolved Gas Analysis: An Update—Part 2: EGA-FTIR. MDPI. Available at: [Link]

-

YouTube. (2025). Mass Spectrometry: Organic Analysis (Fragment Ion Peaks and M+1 peak). YouTube. Available at: [Link]

-

ResearchGate. (n.d.). The Synthesis of 3‐Amino‐pyrazine‐2‐carbohydrazide and 3‐Amino‐N′‐methylpyrazine‐2‐carbohydrazide Derivatives. ResearchGate. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

-

National Institutes of Health. (n.d.). What impact does tautomerism have on drug discovery and development?. PMC. Available at: [Link]

-

YouTube. (2021). Mass Spectrometry. YouTube. Available at: [Link]

-

MDPI. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. Available at: [Link]

-

ResearchGate. (n.d.). A theoretical and mass spectrometry study of fragmentation of mycosporine-like amino acids. ResearchGate. Available at: [Link]

-

YouTube. (2013). Keto-Enol Tautomerism. YouTube. Available at: [Link]

-

SpectraBase. (n.d.). 3-AMINO-6-METHYL-5-(p-NITROSTYRYL)-as-TRIAZINE - Optional[FTIR] - Spectrum. SpectraBase. Available at: [Link]

-

SpectraBase. (n.d.). 3-AMINO-6-PHENYLTHIOPYRIDAZINE - Optional[FTIR] - Spectrum. SpectraBase. Available at: [Link]

-

ResearchGate. (n.d.). FTIR spectra of 2-amino-5-methylpyridine and the complex. ResearchGate. Available at: [Link]

-

National Institutes of Health. (n.d.). 3-Hydrazino-6-[(2-hydroxypropyl)amino]pyridazine. PubChem. Available at: [Link]

-

PubMed. (2006). Imidazo[1,2-a]pyrazine-3,6-diones derived from alpha-amino acids: a theoretical mechanistic study of their formation via pyrolysis and silica-catalyzed process. PubMed. Available at: [Link]

-

National Institutes of Health. (n.d.). N-((2-amino-6-methylpyridin-3-yl)methyl)-N-(1-(2-oxo-1,3-oxathian-4-ylidene)ethyl)formamide. PubChem. Available at: [Link]

-

Chem-Impex. (n.d.). 2-Amino-6-méthylpyrazine. Chem-Impex. Available at: [Link]

-

SpectraBase. (n.d.). 2-Amino-6-chloropyrazine. SpectraBase. Available at: [Link]

Sources

- 1. 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2(1 H )-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07227K [pubs.rsc.org]

- 3. Tautomer - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. semanticscholar.org [semanticscholar.org]

- 11. Derivatives of pyrazinecarboxylic acid: 1H, 13C and 15N NMR spectroscopic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

A-Z Guide to 3-Amino-6-methylpyrazin-2(1H)-one: A Privileged Scaffold for Modern Synthesis

Abstract: 3-Amino-6-methylpyrazin-2(1H)-one has emerged as a highly versatile and valuable building block in contemporary organic synthesis, particularly within the realm of medicinal chemistry. Its unique electronic and structural features, combining a nucleophilic amino group with a modifiable lactam core, provide a rich platform for the construction of complex molecular architectures. This guide offers an in-depth exploration of the core principles governing the synthesis and reactivity of this scaffold. We will delve into its fundamental physicochemical properties, dissect key reaction mechanisms, provide field-proven synthetic protocols, and showcase its application in the development of targeted therapeutics, such as kinase inhibitors. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this powerful heterocyclic motif.

Introduction to a Versatile Heterocycle

The pyrazinone core is a prevalent motif in a wide array of natural products and biologically active molecules.[1] The specific substitution pattern of this compound endows it with a unique reactivity profile that has made it a cornerstone in the synthesis of numerous pharmaceutical candidates.[2][3] Its structure features a primary amino group at the 3-position, which serves as a key handle for diversification, and a lactam functionality that influences the electronic properties of the heterocyclic ring.

Chemical Identity and Physicochemical Profile

A thorough understanding of the molecule's fundamental properties is paramount for its effective use in synthesis, from designing reaction conditions to developing purification strategies.

-

IUPAC Name: this compound

-

CAS Number: 43029-20-5[4]

-

Molecular Formula: C₅H₇N₃O[4]

-

Molecular Weight: 125.13 g/mol [4]

| Property | Value | Source |

| Molecular Weight | 125.13 g/mol | [4] |

| Molecular Formula | C₅H₇N₃O | [4] |

| CAS Number | 43029-20-5 | [4] |

Synthesis of the Pyrazinone Core

The construction of the this compound scaffold can be achieved through several established synthetic routes. A common and efficient method involves the condensation of an α-amino acid amide with a 1,2-dicarbonyl compound.[1] For instance, the reaction of alaninamide (the amide of alanine) with methylglyoxal proceeds under basic conditions to form the pyrazinone ring. This method is advantageous due to the ready availability of the starting materials.[1]

An alternative strategy involves the cyclization of an N-(cyanomethyl)acetamide derivative, which can be prepared from readily accessible precursors. This route offers flexibility in introducing various substituents onto the pyrazinone core.

Core Reactivity and Mechanistic Rationale

The synthetic utility of this compound stems from the distinct reactivity of its functional groups. The exocyclic amino group and the endocyclic lactam nitrogen present orthogonal sites for chemical modification.

Reactions at the C3-Amino Group

The amino group at the C3 position is a potent nucleophile and readily participates in a variety of transformations, making it the primary site for derivatization.

-

Acylation: The amino group can be easily acylated using acid chlorides or anhydrides in the presence of a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA). This reaction is fundamental for introducing amide functionalities, which are crucial in many drug scaffolds for establishing hydrogen bond interactions with biological targets.[5]

-

Sulfonylation: Reaction with sulfonyl chlorides provides access to sulfonamides, another important functional group in medicinal chemistry known for its ability to act as a hydrogen bond donor and acceptor.

-

Reductive Amination: Condensation with aldehydes or ketones forms a Schiff base intermediate, which can be subsequently reduced with agents like sodium borohydride to yield secondary amines.[6] This two-step, one-pot procedure is a powerful tool for introducing diverse alkyl and aryl substituents.

-

Buchwald-Hartwig and Ullmann Couplings: The amino group can participate in palladium- or copper-catalyzed cross-coupling reactions with aryl halides or triflates. This allows for the direct formation of C-N bonds, connecting the pyrazinone core to various aromatic and heteroaromatic systems.

Modifications of the Pyrazinone Ring

The pyrazinone ring itself offers opportunities for further functionalization.

-

N-Alkylation: The lactam nitrogen (N1) can be alkylated under basic conditions using alkyl halides. The choice of base is critical; strong bases like sodium hydride (NaH) are often required to deprotonate the less acidic lactam amide. This modification is useful for modulating the pharmacokinetic properties of the final compound, such as solubility and metabolic stability.

-

Halogenation: Electrophilic halogenation, for instance with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), can introduce a halogen atom onto the pyrazinone ring, typically at the C5 position. This halogenated intermediate then serves as a versatile handle for subsequent cross-coupling reactions like Suzuki or Stille couplings, enabling the introduction of carbon-based substituents.

Below is a diagram illustrating the key reactive sites and common transformations of the this compound scaffold.

Caption: Key reactivity sites of this compound.

Step-by-Step Synthetic Protocols

The following protocols are provided as illustrative examples of common transformations. Researchers should always first consult primary literature and perform appropriate risk assessments.

Protocol: General N-Acylation of the C3-Amino Group

This procedure details the formation of an amide bond at the C3-amino position.

-

Dissolution: Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) under an inert atmosphere (e.g., Nitrogen or Argon).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq) or DIPEA (1.5 eq), to the solution and stir for 5-10 minutes at room temperature.

-

Acylating Agent Addition: Slowly add the desired acyl chloride or anhydride (1.1 eq) dropwise to the reaction mixture, typically at 0 °C to control any exotherm.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-acyl pyrazinone.

Protocol: N1-Alkylation of the Lactam

This protocol describes the alkylation of the endocyclic lactam nitrogen.

-

Preparation: To a solution of this compound (1.0 eq) in anhydrous DMF, add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere.

-

Deprotonation: Stir the suspension at 0 °C for 30-60 minutes to allow for complete deprotonation.

-

Alkylating Agent Addition: Add the alkylating agent (e.g., methyl iodide, benzyl bromide) (1.1 eq) dropwise at 0 °C.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature or with gentle heating, monitoring by TLC or LC-MS until the starting material is consumed.

-

Quenching and Work-up: Carefully quench the reaction by the slow addition of water or saturated aqueous ammonium chloride at 0 °C. Extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue via silica gel chromatography to isolate the N1-alkylated product.

The following diagram outlines a typical synthetic workflow utilizing these reactions.

Caption: A multi-step synthetic workflow for diversification.

Application in Drug Discovery: A Kinase Inhibitor Case Study

The 3-aminopyrazinone scaffold is a key component in the design of various kinase inhibitors, which are a critical class of drugs for treating diseases like cancer and inflammatory disorders.[2][3][7] The pyrazinone core often acts as a "hinge-binder," forming crucial hydrogen bonds with the backbone of the kinase enzyme's ATP-binding pocket.

For example, in the development of p38α MAP kinase inhibitors for chronic obstructive pulmonary disease (COPD), the 3-amino-2(1H)-pyrazinone core was identified as a novel and potent scaffold.[2] Structure-activity relationship (SAR) studies demonstrated that modifications at the C3-amino position were critical for achieving high potency. By exploring various aminoalkyl substituents, researchers were able to increase the inhibitory activity by over 20,000-fold, leading to compounds with excellent in vivo properties suitable for clinical development.[2]

This highlights the power of the this compound building block: the C3-amino group provides a vector for exploring chemical space and optimizing interactions with the target protein, while the pyrazinone core maintains the essential binding interactions.

Summary and Future Outlook

This compound is a robust and versatile synthetic building block with proven utility in the rapid generation of diverse chemical libraries. Its predictable reactivity at both the exocyclic amino group and the pyrazinone ring allows for systematic structural modifications. The demonstrated success of this scaffold in high-profile drug discovery programs, particularly in the kinase inhibitor field, ensures its continued importance. Future research will likely focus on developing novel, more efficient methods for its synthesis and exploring its application in new therapeutic areas and materials science. The principles and protocols outlined in this guide provide a solid foundation for chemists to unlock the full potential of this valuable synthetic tool.

References

- The discovery and evaluation of 3-amino-2(1H)-pyrazinones as a novel series of selective p38α MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.

- Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central.

- The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.

- 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. PubMed Central.

- This compound synthesis. ChemicalBook.

- Cytoprotective Activity of Newly Synthesized 3-(Arylmethylamino)-6-Methyl-4-Phenylpyridin-2(1H)-Ones Derivatives. National Institutes of Health.

- 3-amino-6-methyl-N-pyridin-2-ylpyrazine-2-carboxamide. PubChem.

Sources

- 1. 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The discovery and evaluation of 3-amino-2(1H)-pyrazinones as a novel series of selective p38α MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. 3-amino-6-methyl-N-pyridin-2-ylpyrazine-2-carboxamide | C11H11N5O | CID 11206949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Cytoprotective Activity of Newly Synthesized 3-(Arylmethylamino)-6-Methyl-4-Phenylpyridin-2(1H)-Ones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Identifying and Validating Therapeutic Targets of 3-Amino-6-methylpyrazin-2(1H)-one

Foreword: Unlocking the Therapeutic Potential of a Novel Pyrazinone Scaffold

The landscape of modern drug discovery is characterized by an unceasing quest for novel chemical scaffolds that can be developed into targeted therapies for a multitude of human diseases. Within this landscape, nitrogen-containing heterocyclic compounds have historically proven to be a rich source of biologically active molecules. This guide focuses on one such molecule of interest: 3-Amino-6-methylpyrazin-2(1H)-one. While direct therapeutic targets for this specific compound are not yet extensively documented in peer-reviewed literature, its structural similarity to a variety of bioactive molecules suggests a high potential for therapeutic relevance.

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals. It is designed not as a static review of known targets, but as a strategic whitepaper outlining a robust, multi-pronged approach to the de novo identification, validation, and characterization of the therapeutic targets of this compound. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our hypotheses in the established activities of structurally related compounds, thereby providing a complete roadmap from a molecule of interest to a validated therapeutic target.

The Compound in Focus: this compound

The subject of our investigation, this compound (Molecular Formula: C₅H₇N₃O), belongs to the pyrazinone class of heterocyclic compounds.[1] Its structure, featuring a pyrazine ring with amino and methyl substitutions, presents several key features for potential molecular interactions, including hydrogen bond donors and acceptors, and a scaffold that can be readily modified for structure-activity relationship (SAR) studies.

The rationale for investigating this particular scaffold is compelling. Structurally related aminopyridinones and pyrazines have demonstrated a wide array of biological activities, including cytoprotective, antiviral, and neurotropic effects.[2] For instance, derivatives of 3-aminopyridin-2(1H)-one have shown promise as phosphodiesterase 3 (PDE3) inhibitors and have exhibited significant antiradical and cytoprotective properties.[2] Furthermore, other pyrazine-containing structures have been developed as potent and selective inhibitors of key signaling proteins, such as mitogen-activated protein kinase kinase 4 (MKK4) and metabotropic glutamate receptor 5 (mGluR5).[3][4] This precedent strongly suggests that this compound is a promising starting point for a target identification campaign.

A Strategic Framework for Target Identification

Caption: A multi-modal workflow for target identification.

In Silico and Computational Approaches

Before embarking on costly and time-consuming wet-lab experiments, computational methods can provide valuable initial hypotheses.

-

Reverse Docking and Pharmacophore Screening: The 3D structure of this compound can be screened against a library of known protein structures (e.g., the Protein Data Bank). This "reverse docking" approach can identify proteins with binding pockets that are sterically and electrostatically complementary to the compound. Similarly, pharmacophore models can be generated to search for proteins that are known to bind ligands with similar features.

Biochemical and Biophysical Approaches

These methods aim to directly identify proteins that physically interact with the compound.

-

Affinity Chromatography-Mass Spectrometry: This is a classic and powerful technique. The compound is chemically immobilized onto a solid support (e.g., sepharose beads) to create an affinity matrix. A cell lysate is then passed over this matrix, and proteins that bind to the compound are retained. After washing away non-specific binders, the specifically bound proteins are eluted and identified by mass spectrometry.

-

Activity-Based Protein Profiling (ABPP): If the compound is suspected to act as an enzyme inhibitor, an activity-based probe can be synthesized. This involves modifying the parent compound with a reactive group (a "warhead") that will covalently bind to the active site of its target enzyme(s), and a reporter tag (e.g., biotin or a fluorophore) for detection and enrichment.

Cell-Based and Genetic Approaches

These methods leverage the complexity of a living cell to identify targets based on functional outcomes.

-

High-Content Phenotypic Screening: Cells can be treated with the compound and then analyzed using automated microscopy to detect changes in a wide array of cellular parameters (e.g., morphology, organelle health, protein localization, cell cycle status). A distinct phenotypic "fingerprint" can provide clues to the affected biological pathway.

-

Chemoproteomics: Techniques like the Cellular Thermal Shift Assay (CETSA) and Thermal Proteome Profiling (TPP) are based on the principle that a protein becomes more thermally stable when bound to a ligand. By treating cells with the compound, lysing them, heating the lysate to various temperatures, and then quantifying the remaining soluble proteins via mass spectrometry, one can identify proteins that have been stabilized by direct binding to the compound.

-

Genetic Approaches (CRISPR/shRNA Screens): In a cell line where the compound elicits a clear phenotype (e.g., cytotoxicity), a genome-wide CRISPR-Cas9 or shRNA screen can be performed. The rationale is that knocking out the gene that codes for the compound's target will render the cells resistant to the compound's effects.

By integrating the candidate lists generated from these disparate yet complementary approaches, a set of high-confidence potential targets can be identified for subsequent validation.

Hypothesized Potential Target Classes